molecular formula C9H19NO2 B13178311 2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL

2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL

Cat. No.: B13178311
M. Wt: 173.25 g/mol
InChI Key: QGMWAHLQYFBOKQ-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxane ring, an aminomethyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-3-carboxylic acid, which is first converted to its corresponding oxane-3-yl chloride. This intermediate is then reacted with aminomethyl and propanol under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxane ring provides structural stability, while the propanol moiety can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Aminomethyl)oxan-3-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]propan-2-ol

InChI

InChI=1S/C9H19NO2/c1-8(2,11)9(6-10)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3

InChI Key

QGMWAHLQYFBOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCOC1)CN)O

Origin of Product

United States

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